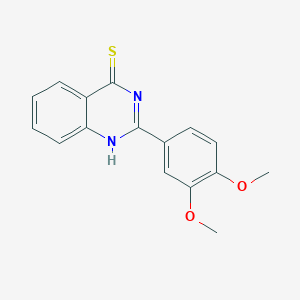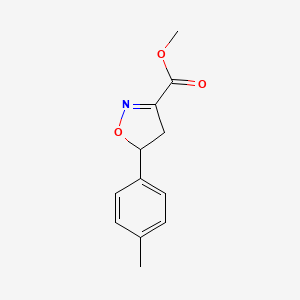
Methyl 5-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylate, also known as MMDO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMDO belongs to the oxazole family of compounds and is known for its unique properties, including its ability to inhibit the growth of cancer cells and its anti-inflammatory effects.
作用機序
The mechanism of action of Methyl 5-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Methyl 5-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylate has also been shown to inhibit the production of inflammatory cytokines, which are involved in the development of inflammatory diseases.
Biochemical and Physiological Effects:
Studies have shown that Methyl 5-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylate has a range of biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, its anti-inflammatory effects, and its potential use as an antioxidant. Methyl 5-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylate has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the main advantages of Methyl 5-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylate is its ability to inhibit the growth of cancer cells, making it a promising candidate for the development of new anticancer drugs. Methyl 5-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylate also has anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of Methyl 5-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylate is its low solubility in water, which can make it difficult to work with in certain lab experiments.
将来の方向性
There are several future directions for research on Methyl 5-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylate, including its potential use as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to fully understand the mechanism of action of Methyl 5-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylate and its potential applications in various fields. Additionally, research is needed to develop new methods for synthesizing Methyl 5-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylate and to improve its solubility in water for use in lab experiments. Overall, Methyl 5-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylate shows great promise as a potential therapeutic agent and warrants further investigation.
合成法
The synthesis of Methyl 5-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylate involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate, followed by the addition of sodium ethoxide and methyl iodide. The resulting product is then purified through recrystallization to obtain Methyl 5-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylate in its pure form.
科学的研究の応用
Methyl 5-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, Methyl 5-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylate has shown promising results as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. Methyl 5-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylate has also been studied for its anti-inflammatory effects and its potential use in treating inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
methyl 5-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8-3-5-9(6-4-8)11-7-10(13-16-11)12(14)15-2/h3-6,11H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQBGVQECXABFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NO2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

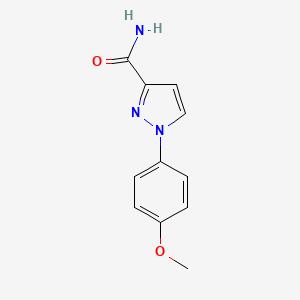
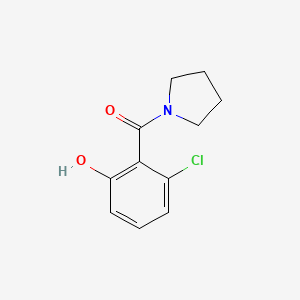

![[4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-[1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7528232.png)
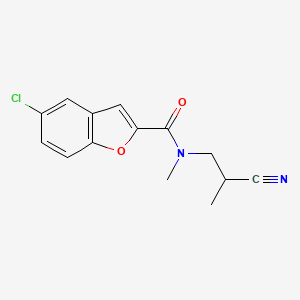
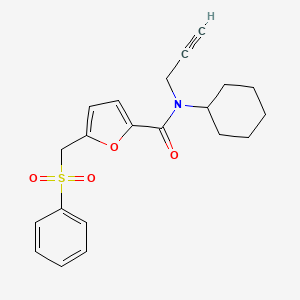
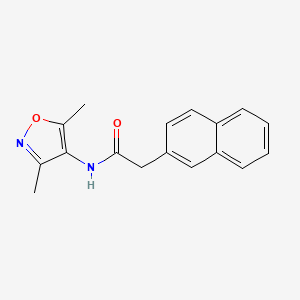
![3-(4-methoxyphenyl)-N-[(1-methylpyrrolidin-2-yl)methyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7528250.png)

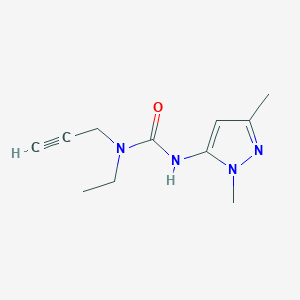
![N-[4-[acetyl(methyl)amino]phenyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7528263.png)
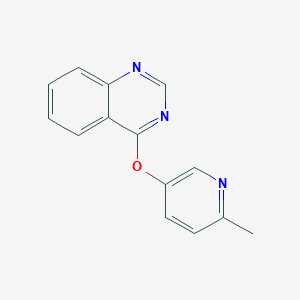
![3-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[(1-ethylpiperidin-4-yl)methyl]benzamide](/img/structure/B7528269.png)
